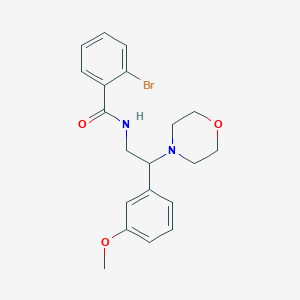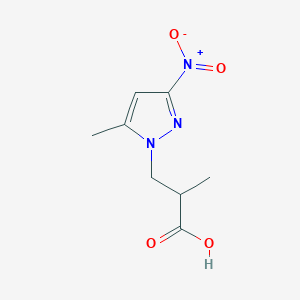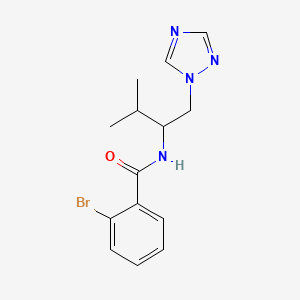![molecular formula C23H22N2O2 B2924696 2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole CAS No. 612047-16-2](/img/structure/B2924696.png)
2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The methoxyphenyl and phenoxypropyl groups are organic compounds often used in the synthesis of various pharmaceuticals and organic materials.
Chemical Reactions Analysis
Imidazole compounds can participate in various chemical reactions. For example, they can function as selective and effective anion and/or cation and even neutral organic molecules receptor system . They can also form strong and efficient conductance pathways in single-molecule junctions .Physical And Chemical Properties Analysis
Imidazole compounds exhibit diverse physicochemical properties. For example, due to its amphoteric nature, the imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has shown that imidazole derivatives, including those with methoxyphenyl groups, exhibit significant corrosion inhibition efficacy. For instance, studies have highlighted their use in protecting mild steel in acidic solutions, with derivatives showing high corrosion inhibition efficiency. These compounds adhere to the surface of metals, forming a protective layer that significantly reduces corrosion rates. The effectiveness of these inhibitors has been evaluated through various techniques, including electrochemical measurements and surface analysis (Prashanth et al., 2021; Ouakki et al., 2020).
Material Science and Molecular Properties
In material science, these compounds have been explored for their optical and electronic properties, potentially applicable in the development of novel materials. For example, the vibrational spectrum and structural stability of these compounds have been characterized through ab initio calculations and spectroscopic analyses, revealing insights into their conformational behavior and potential energy distributions. Such studies are foundational for the design of materials with specific electronic or photonic properties (Arslan & Algül, 2008).
Antimicrobial Applications
Imidazole derivatives, including those with methoxyphenyl components, have also been explored for their antimicrobial properties. Research into these compounds includes the synthesis and evaluation of their effectiveness against various microbial strains, showing potential as novel antimicrobial agents. Such studies are crucial in the ongoing search for new treatments against resistant microbial infections (Khanage et al., 2020).
Advanced Synthesis and Characterization
Advancements in the synthesis and characterization of imidazole derivatives have enabled the exploration of their applications in various fields. Techniques such as microwave irradiation and oxidative polycondensation have been employed to synthesize these compounds efficiently, with their structures confirmed through NMR, FT-IR, and mass spectral techniques. Such research not only expands the understanding of these compounds but also opens up new avenues for their application in scientific and industrial settings (Anand & Muthusamy, 2018).
Wirkmechanismus
Zukünftige Richtungen
The future directions of research and development involving imidazole compounds are vast. They are being explored for their potential in various fields, including the design of new multichannel imidazole-based receptors capable of recognizing different types of analytes , and the fabrication of convenient and easily operating sensors for NACs .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-(3-phenoxypropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-26-19-14-12-18(13-15-19)23-24-21-10-5-6-11-22(21)25(23)16-7-17-27-20-8-3-2-4-9-20/h2-6,8-15H,7,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJGQXHBMWBADB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-1-(3-phenoxypropyl)-1H-benzo[d]imidazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-Ethoxyethyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-4-carboxamide](/img/structure/B2924617.png)








![4-Benzyl-1-[4-(2-chlorophenoxy)benzenesulfonyl]piperidine](/img/structure/B2924633.png)
![(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2924634.png)

![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2924636.png)